Sulochrin Sulochrin Sulochrin is a benzophenone that is the methyl ester of 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid. It has a role as a metabolite. It is a member of benzophenones, a carboxylic ester and a member of phenols. It derives from a demethylsulochrin. It is a conjugate acid of a sulochrin(1-).
Brand Name: Vulcanchem
CAS No.: 519-57-3
VCID: VC0161669
InChI: InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3
SMILES: CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Molecular Formula: C17H16O7
Molecular Weight: 332.3 g/mol

Sulochrin

CAS No.: 519-57-3

Reference Standards

VCID: VC0161669

Molecular Formula: C17H16O7

Molecular Weight: 332.3 g/mol

Sulochrin - 519-57-3

CAS No. 519-57-3
Product Name Sulochrin
Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
IUPAC Name methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate
Standard InChI InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3
Standard InChIKey YJRLSCDUYLRBIZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Canonical SMILES CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Appearance Pale yellow solid
Description Sulochrin is a benzophenone that is the methyl ester of 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid. It has a role as a metabolite. It is a member of benzophenones, a carboxylic ester and a member of phenols. It derives from a demethylsulochrin. It is a conjugate acid of a sulochrin(1-).
Synonyms 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxy-benzoic acid, methyl ester
Reference Fungal metabolites, asterric acid derivatives inhibit vascular endothelial growth factor (VEGF)-induced tube formation of HUVECs. Lee H.J. et al. J. Antibiot. 2002, 55, 552.Effects of ortho-substituent groups of sulochrin on inhibitory activity to eosinophil degranulation. Ohashi H. et al. Bioorg. Med. Chem. Lett. 1999, 9, 1945.Sulochrin inhibits eosinophil activation and chemotaxis. Ohashi H. et al. Inflamm. Res. 1998, 47, 409.
PubChem Compound 160505
Last Modified Nov 11 2021
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